Cas no 1261969-78-1 (3-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid)

3-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid 化学的及び物理的性質
名前と識別子
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- DTXSID90689045
- 2-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid
- 3-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid, 95%
- 1261969-78-1
- 3-FLUORO-4-(2-HYDROXYMETHYLPHENYL)BENZOIC ACID
- MFCD18319394
- 3-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid
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- MDL: MFCD18319394
- インチ: InChI=1S/C14H11FO3/c15-13-7-9(14(17)18)5-6-12(13)11-4-2-1-3-10(11)8-16/h1-7,16H,8H2,(H,17,18)
- InChIKey: GRBXNXHAGKDQKG-UHFFFAOYSA-N
計算された属性
- 精确分子量: 246.06922237Da
- 同位素质量: 246.06922237Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 295
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 57.5Ų
3-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB326419-5 g |
3-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid, 95%; . |
1261969-78-1 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB326419-5g |
3-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid, 95%; . |
1261969-78-1 | 95% | 5g |
€1159.00 | 2024-06-08 |
3-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid 関連文献
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
3-Fluoro-4-(2-hydroxymethylphenyl)benzoic acidに関する追加情報
Introduction to 3-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid (CAS No: 1261969-78-1)
3-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid, identified by its CAS number 1261969-78-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural and functional properties. The presence of a fluoro substituent at the third position and a hydroxymethyl group at the second position of the benzene ring imparts distinct chemical reactivity and biological activity, making it a valuable candidate for further exploration in drug development.
The< strong>fluoro moiety is known to enhance the metabolic stability and binding affinity of molecules, which is a critical factor in the design of effective pharmaceutical agents. In contrast, the< strong>hydroxymethyl group introduces hydrophilicity and potential hydrogen bonding capabilities, which can influence both the solubility and interactions of the compound with biological targets. These structural features make 3-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid a promising scaffold for developing novel therapeutic agents.
In recent years, there has been a surge in research focused on benzoic acid derivatives due to their diverse pharmacological effects. Studies have demonstrated that such compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The< strong>fluoro-substituted benzoic acids are particularly interesting because they can modulate enzyme activity and receptor binding with high specificity. For instance, fluorinated benzoic acids have been shown to interact with cytochrome P450 enzymes, which are crucial in drug metabolism.
The< strong>hydroxymethylphenyl moiety in 3-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid adds another layer of complexity to its potential applications. This group can participate in hydrogen bonding interactions, which are essential for the binding of small molecules to biological targets. Moreover, the presence of both< strong>fluoro and< strong>hydroxymethyl groups allows for fine-tuning of physicochemical properties such as lipophilicity and solubility, which are critical factors in drug design.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and pharmacokinetic profiles of compounds like 3-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid. Molecular docking studies have revealed that this compound can interact with various protein targets, including kinases and transcription factors. These interactions suggest potential therapeutic applications in treating diseases such as cancer and inflammatory disorders. Additionally, computational modeling has helped identify key structural features that can be modified to enhance the efficacy and selectivity of this compound.
In vitro studies have also provided valuable insights into the biological activity of 3-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid. Research has shown that this compound exhibits inhibitory effects on certain enzymes involved in inflammation and cancer progression. For example, it has been found to suppress the activity of lipoxygenase enzymes, which play a key role in producing pro-inflammatory mediators. Furthermore, preliminary data suggest that this compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival.
The synthesis of< strong>3-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid presents unique challenges due to its complex structure. However, recent developments in synthetic methodologies have made it more feasible to produce this compound on a larger scale. Advances in fluorination techniques have enabled the introduction of fluorine atoms at specific positions with high precision. Similarly, innovations in functional group transformations have facilitated the incorporation of hydroxymethyl groups into aromatic rings.
The pharmacokinetic properties of 3-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid are also an area of active research. Studies have investigated its absorption, distribution, metabolism, and excretion (ADME) profiles to better understand how it behaves within the body. These studies have revealed that this compound exhibits moderate solubility in water and oil-based environments, which could influence its bioavailability. Additionally, preliminary data suggest that it is metabolized through several pathways involving cytochrome P450 enzymes.
The potential therapeutic applications of< strong>3-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid extend beyond anti-inflammatory and anticancer indications. Research is ongoing to explore its efficacy in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability of this compound to interact with specific protein targets suggests that it may modulate neural pathways involved in these conditions. Furthermore, its unique structural features make it a promising candidate for developing drugs targeting rare diseases where existing treatments are limited.
In conclusion,< strong>3-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid(CAS No: 1261969-78-1) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features, including the presence of both< strong>fluoro-and< strong>hydroxymethyl-substituted aromatic rings, make it a valuable scaffold for developing novel therapeutic agents. Recent advancements in computational chemistry and synthetic methodologies have enhanced our ability to study and utilize this compound effectively.
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